Product packaging for Dioctyl maleate(Cat. No.:CAS No. 2915-53-9)

Dioctyl maleate

Cat. No.: B1236290
CAS No.: 2915-53-9
M. Wt: 340.5 g/mol
InChI Key: TVWTZAGVNBPXHU-NXVVXOECSA-N
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Description

Dioctyl Maleate (DOM), also known as Bis(2-ethylhexyl) maleate, is a high-purity, clear, and virtually colorless liquid ester with the molecular formula C₂₀H₃₆O₄ and a molar mass of 340.50 g/mol . It is a diester of maleic acid and is characterized by its cis-configuration (Z-configuration) of the double bond . As a key chemical intermediate, DOM's primary research value lies in its dual functionality: the reactive double bond allows for copolymerization, and the ester groups make it an effective internal plasticizer . In polymer science, DOM serves as a crucial comonomer in free-radical emulsion polymerizations. It is commonly copolymerized with vinyl acetate, vinyl chloride (PVC), and acrylates to produce resins with enhanced flexibility, improved impact resistance, and excellent low-temperature performance . These polymers are foundational in developing advanced adhesives, emulsion paints, textile coatings, and leather finishes . Furthermore, DOM acts as a phthalate-free alternative plasticizer, modifying polymer matrices to increase elasticity and processability without the use of ortho-phthalates . Beyond its role in plastics, DOM is an essential building block in organic synthesis. Its most significant application is as a precursor in the production of the surfactant sodium dioctyl sulfosuccinate (DOSS), a powerful wetting agent used in detergents and other industrial applications . Under the influence of heat and catalysts, DOM can also undergo isomerization to the fumarate ester or transesterification reactions . In the pharmaceutical and cosmetic sectors, DOM finds application as an emollient and skin-conditioning agent in research for topical formulations, and as a component in the development of transdermal drug delivery systems . Disclaimer: This product is intended for research and laboratory use only. It is strictly not intended for diagnostic, therapeutic, or personal use. Ensure you consult the Safety Data Sheet (SDS) and adhere to all local safety guidelines before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H36O4 B1236290 Dioctyl maleate CAS No. 2915-53-9

Properties

IUPAC Name

dioctyl (Z)-but-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H36O4/c1-3-5-7-9-11-13-17-23-19(21)15-16-20(22)24-18-14-12-10-8-6-4-2/h15-16H,3-14,17-18H2,1-2H3/b16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWTZAGVNBPXHU-NXVVXOECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C=CC(=O)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCOC(=O)/C=C\C(=O)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1027508
Record name 2-Butenedioic acid (2Z)-, dioctyl ester
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Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name 2-Butenedioic acid (2Z)-, 1,4-dioctyl ester
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CAS No.

2915-53-9
Record name Di-n-octyl maleate
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Record name Dioctyl maleate
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Record name 2-Butenedioic acid (2Z)-, 1,4-dioctyl ester
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Record name Dioctyl maleate
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Record name DIOCTYL MALEATE
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Synthetic Methodologies and Reaction Pathways of Dioctyl Maleate

Esterification Reactions for Dioctyl Maleate (B1232345) Synthesis

The principal method for producing dioctyl maleate is the esterification reaction between a dicarboxylic acid or its anhydride (B1165640) and an alcohol. The most common industrial pathway involves the reaction of maleic anhydride with 2-ethylhexanol.

Direct Esterification with Maleic Anhydride and 2-Ethylhexanol

The direct esterification of maleic anhydride with 2-ethylhexanol is a two-step process. pan.pl Initially, a rapid reaction forms the monoester, which then reacts with a second molecule of the alcohol in a slower, reversible step to yield the diester, this compound. pan.pl This second stage requires a catalyst and the removal of water to drive the reaction to completion. pan.plgoogle.com

Catalysts are crucial for achieving high yields and reaction rates in the synthesis of this compound. Both homogeneous and heterogeneous catalysts are employed in industrial processes.

Traditionally, strong mineral acids such as concentrated sulfuric acid and p-toluenesulfonic acid have been used as homogeneous catalysts for the esterification of maleic anhydride. google.comguidechem.com These catalysts are effective in promoting the reaction but present several drawbacks, including equipment corrosion, the generation of acidic waste, and difficulties in product purification and catalyst recovery. guidechem.com Organotin-based catalysts and amphoteric tetrabutyl titanate have also been studied for this reaction. researchgate.net

To overcome the challenges associated with homogeneous catalysts, solid acid catalysts have been investigated. guidechem.com Amberlyst-15, a macroreticular polystyrene-based ion-exchange resin, has emerged as a promising heterogeneous catalyst for this compound synthesis. researchgate.neteurekaselect.comingentaconnect.com Its advantages include high catalytic activity, ease of separation from the reaction mixture, and reusability for multiple cycles without significant loss of activity. researchgate.neteurekaselect.comingentaconnect.com Other solid acid catalysts explored for this reaction include various ion-exchange resins like Dowex 50WX8, zeolites, sulfonated polyaryl ether ketone, and heteropoly acids. pan.plguidechem.comgoogle.com

Reaction Conditions and Optimization for Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters include the molar ratio of reactants, catalyst loading, reaction temperature, and time.

For the direct esterification of maleic anhydride with 2-ethylhexanol, an excess of the alcohol is typically used to shift the equilibrium towards the formation of the diester. ias.ac.in The optimal molar ratio of alcohol to anhydride is often found to be around 3:1. guidechem.com

The reaction temperature is another crucial factor. For instance, in a process using p-toluenesulfonic acid, the temperature is raised to approximately 140°C. guidechem.com When using Amberlyst-15, a reaction temperature of 120°C has been reported. researchgate.net A study using ferric sulfate (B86663) as a catalyst found optimal conditions to be a reflux reaction for 1 hour. guidechem.com

The amount of catalyst also plays a significant role. For Amberlyst-15, research has shown the effect of catalyst amount on the yield of DOM. researchgate.net In another study using ferric sulfate, the optimal catalyst amount was 6% of the anhydride mass. guidechem.com

To enhance purity, the final product is often subjected to neutralization, washing, and distillation under reduced pressure to remove unreacted starting materials and byproducts. guidechem.com

Below are tables summarizing research findings on the optimization of this compound synthesis.

CatalystAlcohol:Anhydride Molar RatioCatalyst LoadingTemperature (°C)Reaction Time (h)Conversion/YieldReference
p-Toluenesulfonic acid2.6:1 (based on weight)0.35% (of total mass)~1401-2 (to reach temp)- guidechem.com
Ferric sulfate3.0:16% (of anhydride mass)Reflux199.1% (conversion), 85.7% (yield) guidechem.com
Alumina3.0:14% (of alcohol mass)Reflux199.5% (conversion), 8.1% (yield) guidechem.com
Amberlyst-152:1Varies120-- researchgate.net
Heteropoly acid2.1-3.5:10.15-0.65% (of total feed)Reflux2-4High esterification rate google.com
Sulfuric acid1.95:1-95Overnight84.7% (yield) mcgill.ca

Table 1: Comparison of Catalytic Systems and Reaction Conditions for this compound Synthesis

ParameterConditionOutcomeReference
Temperature100°C62% Yield (12h)
Temperature120°C78% Yield (8h)
Temperature140°C85% Yield (6h)
SolventToluene or XyleneAzeotropic removal of water, shifting equilibrium

Table 2: Effect of Temperature and Solvent on this compound Yield (Dioctyltin bis(2-ethylhexyl maleate) synthesis example)

Reaction Conditions and Optimization for Yield and Purity
Temperature and Pressure Effects

Temperature plays a critical role in the esterification process. The reaction is typically heated to facilitate the melting of maleic anhydride and to increase the reaction rate. guidechem.comgoogle.com For instance, one method involves heating the mixture to approximately 140°C over one to two hours and maintaining this temperature during the esterification until all the water has been removed. guidechem.com Another patented process describes maintaining the reaction temperature at about the melting point of the anhydride, for example, 70-75°C for maleic anhydride. google.com The reaction may be maintained at reflux temperatures, generally below 130°C, for a duration of 30 to 90 minutes. google.com

Pressure is another important parameter. To facilitate the removal of water, the reaction can be conducted under reduced pressure during the final stages. guidechem.com This helps to drive the reaction to completion.

Reactant Ratios and Stoichiometry

The stoichiometry of the reactants is a key factor in maximizing the yield of this compound. Theoretically, a 1:2 molar ratio of maleic anhydride or acid to octanol (B41247) is required for the formation of the diester. ias.ac.in However, in practice, an excess of the alcohol is often used to shift the reaction equilibrium towards the formation of the product. ias.ac.in

For example, one optimized process for a similar ester, dibutyl maleate, found that a mole ratio of 1:4 of maleic acid to n-butanol was optimal, as increasing the alcohol further did not significantly improve the conversion rate. ias.ac.in In the synthesis of this compound itself, a common approach involves using a molar ratio of maleic anhydride to isooctyl alcohol of 1:3. guidechem.com Another process specifies using substantially stoichiometric amounts of dioctyltin (B90728) oxide and dicarboxylic acid or anhydride. google.com

Table 1: Reactant Ratios in Esterification Reactions

ReactantsMolar Ratio (Acid/Anhydride:Alcohol)CatalystTemperature (°C)Reference
Maleic Anhydride & Isooctyl Alcohol1:3Niobic AcidReflux guidechem.com
Maleic Acid & n-Butanol1:4Cation Exchange Resin80 ias.ac.in
Dioctyltin Oxide & Maleic AnhydrideStoichiometricNone specified70-75 google.com
Solvent Selection and its Influence on Reaction Kinetics

In some cases, the reaction is carried out in the presence of an inert aliphatic hydrocarbon solvent. google.com This solvent should be one in which the reactants (dioctyltin oxide and maleic anhydride) are insoluble, but the product (dioctyltin dicarboxylate) is soluble at elevated temperatures. google.com This allows for the product to be crystallized out upon cooling. google.com The ratio of solvent to the reactant, such as maleic anhydride, is important for ensuring proper solubility of the product at high temperatures and maximizing crystallization upon cooling. google.com

Transesterification Routes to this compound

Transesterification offers an alternative pathway to this compound, involving the reaction of a different maleate ester with an octanol. smolecule.com This method can be advantageous depending on the availability and cost of starting materials.

Transesterification of Dimethyl Maleate

This compound can be synthesized via the transesterification of dimethyl maleate with an octanol. google.com This reaction involves the exchange of the methyl groups of dimethyl maleate with the octyl groups from the alcohol. Like direct esterification, this is typically an equilibrium reaction that may require a catalyst and the removal of the more volatile alcohol (methanol) to proceed to completion.

Catalytic Systems for Transesterification

A variety of catalysts can be employed to facilitate transesterification reactions. These can be broadly categorized as acidic, alkaline, or enzymatic catalysts. researchgate.net For the synthesis of esters, titanium-based catalysts are known to be effective for both esterification and transesterification reactions. google.comgoogle.com Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used. google.com Organotin compounds, such as mono-n-butyltin oxide, have also been utilized as catalysts in the transesterification of waste materials to produce dioctyl terephthalate, a related compound. dergipark.org.tr

Derivatization of this compound

This compound serves as a versatile chemical intermediate that can undergo further reactions to produce other valuable compounds. atamanchemicals.comcelanese.com The olefinic double bond in the maleate moiety allows for addition reactions. celanese.com For example, it can act as a dienophile in Diels-Alder reactions. celanese.com

One of the significant derivatization reactions of this compound is its conversion to derivatives of succinic acid. atamanchemicals.comcelanese.com This can be achieved through hydrogenation, which saturates the double bond to form dioctyl succinate. celanese.com Furthermore, this compound is a key precursor in the production of dioctyl sodium sulfosuccinate (B1259242), a widely used surfactant and wetting agent. google.comatamanchemicals.com This is typically achieved through a sulfonation reaction. google.com Additionally, under the influence of heat and in the presence of acids or bases, this compound can isomerize to form the corresponding fumaric acid dialkyl ester. atamanchemicals.comcelanese.com

Isomerization of this compound to Dioctyl Fumarate (B1241708)

The conversion of this compound, a cis-isomer, to its trans-isomer, dioctyl fumarate, is a significant reaction pathway. Fumaric acid diesters are valuable in the production of pharmaceuticals and biodegradable polymers. organic-chemistry.org The isomerization process involves the rotation around the C2-C3 double bond, which can be facilitated by various catalytic methods. rsc.org

Traditional methods for this isomerization can require stoichiometric reagents, but recent advancements have focused on more efficient catalytic protocols. organic-chemistry.org One approach utilizes zwitterionic organocatalysts. These catalysts, featuring an amide anion/iminium cation pair, can effectively promote the isomerization of maleic acid diesters to fumaric acid diesters with high efficiency, achieving yields of up to 99% under optimized, mild conditions. organic-chemistry.org The proposed mechanism suggests that the zwitterion acts as a Michael donor, with the resulting enolate anion being stabilized by nonclassical hydrogen bonding. organic-chemistry.org

Enzyme-catalyzed isomerization is another pathway. Maleate isomerase (MI), for instance, catalyzes the cis-trans isomerization of maleate to fumarate. nih.gov Studies on the enzyme from Nocardia farcinica suggest a mechanism initiated by the nucleophilic attack of a cysteine residue at the double bond, which forms a covalent succinyl-cysteine intermediate. rsc.orgnih.gov Subsequent rotation and elimination steps lead to the formation of the fumarate product. rsc.org It is also noted that elevated temperatures (above 70°C) during the initial synthesis of this compound can risk unintentional isomerization to the fumarate derivative.

Sulfonation of this compound for Surfactant Synthesis

A primary application of this compound is its use as a precursor in the synthesis of anionic surfactants, most notably Sodium Dioctyl Sulfosuccinate (DOSS). researchgate.net This transformation is achieved through a sulfonation reaction where a sulfonate group is added across the double bond of the maleate ester. researchgate.net

The synthesis of DOSS is a well-established industrial process that begins with this compound. The core of the synthesis involves the reaction of this compound with a sulfonating agent, typically an aqueous solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite. atamankimya.comatamanchemicals.comatamankimya.com In this reaction, the bisulfite anion adds across the electron-deficient carbon-carbon double bond of the this compound molecule. atamankimya.comatamanchemicals.com

Esterification : Maleic anhydride is reacted with an alcohol, such as 2-ethylhexanol, to produce this compound. atamankimya.comatamankimya.com This step is often catalyzed by an acid. google.com

Sulfonation : The resulting this compound is then reacted with the sodium bisulfite solution. atamankimya.comgoogle.com This addition reaction is typically carried out under heat and sometimes under pressure (0.1–0.25 MPa) for several hours to ensure completion. google.comchemicalbook.com

After the reaction, the crude product may undergo purification steps, including dehydration and filtration, to yield high-purity DOSS, which appears as a white, waxy solid. atamankimya.comgoogle.com

Table 1: Example of Reaction Conditions for DOSS Synthesis

ParameterValue/DescriptionSource(s)
Reactants This compound, Sodium Bisulfite (or Sodium Pyrosulfite), Water google.comchemicalbook.com
Pressure 0.1 - 0.25 MPa google.comchemicalbook.com
Reaction Time 3 - 6 hours google.comchemicalbook.com
Neutralization (Post-Esterification) Alkali (e.g., Sodium Hydroxide) is used to neutralize the acid catalyst. google.com
Purification Dehydration, precipitation with an organic solvent, and filtration. google.com

While the sulfonation of this compound with sodium bisulfite can proceed without a catalyst, research has explored catalytic systems to improve reaction efficiency, sustainability, and conditions.

A significant development is the use of heterogeneous solid acid catalysts, such as Amberlyst-15. researchgate.neteurekaselect.com This recyclable Brønsted acid catalyst has been shown to be effective for both the initial esterification of maleic anhydride and the subsequent sulfonation of this compound. researchgate.net The use of Amberlyst-15 offers a more sustainable and economical route, as the catalyst is easily recovered and can be reused for multiple consecutive cycles without a significant drop in activity. researchgate.neteurekaselect.comingentaconnect.com This approach avoids the need for neutralization of traditional homogeneous catalysts like sulfuric acid.

Other catalytic strategies include the use of phase-transfer catalysts. One patent describes a process where a byproduct from the esterification stage, a mono-octyl ester salt of maleic acid, acts as a phase-transfer catalyst during the sulfonation step, facilitating the reaction between the water-insoluble this compound and the aqueous sodium bisulfite. google.com Furthermore, studies have shown that the addition of other surfactants, such as sodium dodecyl benzene (B151609) sulfonate, can enhance the sulfonation reaction rate by reducing the interfacial tension between the organic and aqueous phases, thereby improving contact between the reactants. researchgate.net

Table 2: Comparison of Catalysts in DOSS Synthesis

Catalyst TypeCatalyst ExampleRole in SynthesisAdvantagesSource(s)
Homogeneous Acid Sulfuric Acid, p-Toluenesulfonic AcidEsterificationEffective for esterification. google.com
Heterogeneous Solid Acid Amberlyst-15Esterification & SulfonationRecyclable, reusable, mild reaction conditions, no neutralization needed. researchgate.neteurekaselect.com
Phase-Transfer Catalyst Mono-octyl ester salt of maleic acidSulfonationUtilizes a byproduct to enhance inter-phase reaction. google.com
Surfactant as Catalyst Sodium dodecyl benzene sulfonateSulfonationReduces interfacial tension, improving reactant contact. researchgate.net

Polymerization Studies Involving Dioctyl Maleate

Dioctyl Maleate (B1232345) as a Co-monomer in Emulsion Polymerization

Dioctyl maleate is frequently employed as a co-monomer in emulsion polymerization with several monomers, including vinyl acetate (B1210297), vinyl chloride, acrylates, and methacrylates. atamanchemicals.comyeeyoung.co.kr This process allows for the production of copolymers with tailored properties for applications such as adhesives, coatings, and binders. neuchem.commarketresearch.com

The copolymerization of this compound with vinyl acetate (VAc) is a common practice to create internally plasticized polymers. ntu.edu.sg This method avoids the issue of plasticizer migration, which can occur with external plasticizers. specialchem.com The resulting poly(vinyl acetate-co-dioctyl maleate) latexes are used in a variety of applications, including waterborne coatings and adhesives. cas.cz

The ratio of this compound to vinyl acetate in the copolymer significantly impacts the properties of the resulting latex. cas.czresearchgate.net Studies have shown that varying the comonomer ratio affects the physicochemical and colloidal properties of the vinyl acetate-dioctyl maleate (VAc-DOM) copolymers. cas.cz An increase in the this compound content generally leads to a decrease in particle size and particle size distribution, while increasing the stability of the latex. researchgate.netresearchgate.net However, the specific effects can be complex, with some research indicating that very high or very low concentrations of the emulsifier in the initial charge can lead to polymerization instability and an increase in average particle size. ulisboa.pt

Table 1: Effect of this compound (DOM) on Vinyl Acetate (VAc) Latex Properties

Property Effect of Increasing DOM Content Reference
Particle Size Decrease researchgate.netresearchgate.net
Particle Size Distribution Decrease researchgate.netresearchgate.net
Latex Stability Increase researchgate.netresearchgate.net
Hydrophobicity of Latex Films Increase researchgate.net
Water Resistance of Latex Films Increase researchgate.net

The incorporation of this compound into vinyl acetate polymers has a significant plasticizing effect, which is evident in the reduction of the Minimum Film-Forming Temperature (MFFT) and the Glass Transition Temperature (Tg). researchgate.net Research has demonstrated that the MFFT and Tg of poly(vinyl acetate) emulsion polymers decrease with the presence of maleic acid diesters in the copolymer composition. researchgate.net

This decrease is more pronounced with a higher content of the comonomer and a longer alkyl chain length. researchgate.net For example, one study found that the Tg of polyvinyl acetate could be lowered to -11.8°C with the inclusion of DOM. researchgate.net This internal plasticization is crucial for applications requiring flexibility, especially at lower temperatures. foremost-chem.com

Table 2: Influence of Maleic Acid Diesters on Tg and MFFT of PVAc Emulsion Polymers

Comonomer Effect on Tg Effect on MFFT Reference
This compound (DOM) Significant Decrease Decrease researchgate.netresearchgate.net
Dibutyl Maleate (DBM) Decrease Decrease researchgate.netresearchgate.net

The choice of emulsifiers and protective colloids is critical in the emulsion polymerization of vinyl acetate and this compound (VAc/DOM) to ensure stability. cas.czresearchgate.net Various emulsifiers and protective colloids are used, including ethoxylated nonylphenol derivatives and oligomeric N-methylolacrylamide. cas.cz

This compound can be copolymerized with vinyl chloride (PVC) to act as an internal plasticizer. atamanchemicals.comyeeyoung.co.krknowde.com This process enhances the flexibility and toughness of the final product. yeeyoung.co.kr The resulting copolymers are used in various applications, including films, coatings, and rubbers. foremost-chem.comknowde.com The incorporation of DOM into PVC polymers can improve their properties for use in items like PVC flooring, wall coverings, cables, and wires. neuchem.com

This compound is also used as a comonomer in polymerization reactions with acrylates and methacrylates. atamanchemicals.comyeeyoung.co.kr This copolymerization can be used to produce adhesives, emulsion paints, and textile coatings. solechem.euchemceed.com The inclusion of DOM can improve the flexibility, adhesion, and impact resistance of the resulting acrylic copolymers. foremost-chem.com For instance, DOM has been used in conjunction with monomers like 2-ethylhexyl acrylate (B77674) to create pressure-sensitive adhesives. google.com These copolymers can be designed to have specific glass transition temperatures for various applications. google.com

Copolymerization with Acrylates and Methacrylates

Role of this compound in Pressure-Sensitive Adhesives (PSAs)

This compound is a key ingredient in the formulation of pressure-sensitive adhesives, where it contributes to achieving a desirable balance of tack, peel strength, and shear resistance. ontosight.ai It is often used in emulsion polymerization, particularly in vinyl acetate-based systems, for applications in paints, construction chemicals, and adhesives. marketresearch.com The hydrophobic nature of the this compound component enhances water resistance in the final polymer. ontosight.ai

The concentration of this compound in a PSA formulation has a direct and significant impact on its adhesive properties. Studies have shown that as the content of this compound increases, properties such as shear strength, peel strength, and loop tack also tend to increase. tandfonline.comepa.govresearchgate.net This allows for the tailoring of adhesive properties by incorporating even small amounts of the hydrophobic DOM, which can lead to a significant enhancement in the peel and shear strength of the resulting PSA. tandfonline.comepa.govresearchgate.net

In one study, the incorporation of this compound into vinyl acetate/ethylene (B1197577)/acrylate emulsion copolymers was investigated for its effect on moisture sensitivity. The results, as detailed in the table below, demonstrate that increasing the concentration of this compound improved the 180° peel strength after exposure to high humidity.

Table 1: Effect of this compound Concentration on Moisture Sensitivity of PSAs Tested immediately after being in a humidity chamber.

Run This compound (wt %) 180° Peel (pli) Haze
1 0 0.1 Poor
16 5 0.1 poor
17 10 5.4 Good
18 15 6.9 Good
19 20 6.5 Good

Data sourced from a study on vinyl acetate/ethylene/acrylate emulsion copolymers. google.com

Reversible Addition-Fragmentation chain Transfer (RAFT) mediated polymerization has been successfully employed for the synthesis of pressure-sensitive adhesives with predetermined molar mass and a low polydispersity index (PDI). tandfonline.comepa.govresearchgate.net This controlled radical polymerization technique allows for the synthesis of well-defined polymer architectures. jobsforplastics.com

In the context of PSAs containing this compound, RAFT emulsion polymerization has proven effective. tandfonline.comepa.gov Studies have utilized this method to vary the molar ratio of butyl acrylate (BA) to this compound (DOM) while keeping other monomers constant, thereby investigating the influence of DOM on adhesive performance. tandfonline.comepa.gov The use of a carboxyl-terminated bifunctional trithiocarbonate (B1256668) RAFT agent has shown strong potential for polymerizing hydrophobic DOM in an aqueous phase, exhibiting better living character with a PDI of less than 1.5. tandfonline.comepa.govresearchgate.net This method facilitates the creation of PSAs where the adhesive properties can be precisely controlled. tandfonline.comepa.gov

Influence of this compound Concentration on Adhesive Performance

Role of this compound in Polymer Microstructure and Morphology

In some polymer blends, such as those involving polylactide (PLA) and thermoplastic starch (TPS), the introduction of a maleate, in this case maleic anhydride (B1165640), can increase the presence of TPS at the interface region, indicating its role as a compatibilizer. researchgate.net While not this compound specifically, this suggests the potential for maleate-containing compounds to influence the morphology of polymer blends. The chemical structure of the polymer, including the arrangement of monomers like this compound, can impact the polymer's solubility, melting point, and how it interacts with other substances. ontosight.ai

Advanced Applications and Functionalization of Dioctyl Maleate in Materials Science

Dioctyl Maleate (B1232345) as a Plasticizer in Polymer Systems

Enhancing Flexibility and Workability of Polymers

The incorporation of dioctyl maleate into polymer formulations significantly enhances their flexibility and workability. justdial.comnordmann.globalmarketreportanalytics.comsolubilityofthings.com As a plasticizer, DOM reduces the brittleness of plastics, making them more pliable and easier to process. ontosight.ai This is achieved by embedding itself between the polymer chains, which reduces the intermolecular forces and allows the chains to move more freely. This increased molecular mobility imparts greater flexibility to the final product. atamanchemicals.comchemceed.com

DOM's effectiveness in improving these properties makes it a crucial component in the manufacturing of a wide range of products, including coatings, adhesives, and polymer films. marketreportanalytics.comneuchem.com In coatings, for instance, the addition of DOM can lead to improved film formation and elasticity. marketresearch.com

Application in Flexible Polyvinyl Chloride (PVC)

One of the most prominent applications of this compound is in the production of flexible polyvinyl chloride (PVC). justdial.comnordmann.globalmarketreportanalytics.com PVC is an inherently rigid polymer, and the addition of plasticizers like DOM is essential for manufacturing flexible PVC products. justdial.com These products are ubiquitous and include items such as:

Flooring and wall coverings: Flexible PVC is a popular material for these applications due to its durability and ease of maintenance. justdial.comneuchem.com

Cables and wires: The insulation and sheathing of electrical cables are often made from flexible PVC, which requires excellent flexibility and electrical insulating properties. neuchem.com

Films and sheets: Flexible PVC films are used in a variety of packaging and wrapping applications. neuchem.com

The compatibility of DOM with PVC resins is a key factor in its widespread use. justdial.comforemost-chem.com It integrates well into the PVC matrix, leading to a homogenous and stable material with enhanced resilience. justdial.com

As a Phthalate-Free Alternative to Traditional Plasticizers

In recent years, there has been a significant shift away from traditional phthalate-based plasticizers due to health and environmental concerns. technavio.orgsinocurechem.com This has created a substantial demand for safer, non-phthalate alternatives. technavio.org this compound has emerged as a viable and effective phthalate-free plasticizer. marketreportanalytics.comforemost-chem.commarket.usncats.io

Its low toxicity profile and favorable environmental properties make it a preferred choice in applications where human contact is likely, such as in consumer goods, packaging, and medical devices. technavio.orgsolubilityofthings.com The increasing regulatory pressure on phthalates, particularly in Europe and North America, further drives the adoption of DOM as a safer alternative. market.us

Impact on Polymer Durability and Performance

Furthermore, DOM's low volatility ensures that it remains within the polymer matrix over time, maintaining the material's flexibility and performance characteristics for longer periods. researchandmarkets.comontosight.aimarketresearch.com Its good thermal stability also contributes to the durability of the polymer, allowing it to withstand a wider range of temperatures without significant degradation. ontosight.ai The incorporation of DOM can also enhance a polymer's resistance to weathering and UV radiation. foremost-chem.com

Utilization in Adhesives and Sealants

This compound is a key component in the formulation of adhesives and sealants, where it functions as a plasticizer and a reactive diluent. justdial.comnordmann.globaltechnavio.orgneuchem.comforemost-chem.commarket.us Its inclusion in these formulations leads to improved performance characteristics, particularly in terms of adhesion and flexibility. neuchem.comforemost-chem.commarket.us

Improvement of Adhesion Qualities

The addition of this compound to adhesive and sealant formulations can significantly improve their adhesion qualities. nordmann.globaltechnavio.orgforemost-chem.commarket.us DOM enhances the wetting properties of the adhesive, allowing it to spread more effectively over the substrate and create a stronger bond. market.us

In pressure-sensitive adhesives, for example, DOM can improve peel strength. foremost-chem.com Research has shown that incorporating hydrophobic DOM into water-based pressure-sensitive adhesives can significantly increase both peel and shear strength. tandfonline.com It also plays a role in modifying the viscosity of hot-melt adhesives. foremost-chem.com Furthermore, DOM-containing copolymers are noted to improve the adhesive strength of adhesives and sealants. neuchem.com

Formulation in Construction Adhesives

This compound (DOM) is a significant component in the formulation of construction adhesives, where it primarily functions as a plasticizer and wetting agent. technavio.org Its incorporation enhances the flexibility, durability, and adhesion properties of the final product. solechem.euforemost-chem.comjustdial.com DOM is used in the manufacturing of various construction adhesives intended for applications such as ceramic tiles, concrete, flooring underlayment, pre-finished panels, waterproofing, and roofing. alliedmarketresearch.comresearchandmarkets.com

The addition of DOM to adhesive formulations, particularly those based on polyvinyl acetate (B1210297) (PVAC), improves processing properties. foremost-chem.com It contributes to better early strength, flexibility, and toughness, especially at low temperatures. foremost-chem.com Furthermore, this compound is effective in modifying the viscosity of hot melt adhesives and enhancing the peel strength of acrylic pressure-sensitive adhesives. foremost-chem.com Its role as a co-monomer in the emulsion polymerization of vinyl and acrylic compounds is crucial for producing adhesives with tailored properties. atamanchemicals.comcelanese.com The growing construction industry, particularly in developing nations, is expected to increase the demand for these high-performance adhesives, thereby driving the consumption of this compound. alliedmarketresearch.comresearchandmarkets.commordorintelligence.com

Incorporation in Coatings and Paints

This compound is widely utilized in the coatings and paints industry as a co-monomer in the creation of acrylic and vinyl emulsion polymers. justdial.com It is valued for its ability to improve the performance characteristics of various coatings. solechem.eu As a co-monomer, it can be polymerized with vinyl acetate, vinyl chloride, acrylates, and stearates. atamanchemicals.comchemceed.comchemceed.com This versatility allows for its use in a broad spectrum of paint and coating formulations. nayakem.com

Creating Resilient and Durable Finishes

The incorporation of this compound into coating formulations leads to more resilient and durable finishes. justdial.com It enhances key properties such as flexibility, adhesion, and weather resistance. technavio.orgforemost-chem.com By acting as a cross-linking agent, DOM improves the film-forming properties of coatings and enhances their adhesion to various substrates. justdial.com It also contributes to the gloss and flow of the final product, resulting in a smooth finish. justdial.com The use of DOM in industrial coatings, architectural paints, and coating additives helps in achieving low volatile organic compound (VOC) formulations without compromising performance. technavio.org

Textile Coatings

In the textile industry, this compound is a key ingredient in the manufacture of coatings for fabrics. technavio.orgalliedmarketresearch.com These coatings are often designed to impart specific properties, such as water and heat resistance. technavio.orgalliedmarketresearch.com The demand for such textiles is growing, particularly for use in waterproof apparel, heat-resistant fabrics, and sports clothing. technavio.orgalliedmarketresearch.com When applied to materials like leather, these coatings can increase rigidity and durability. alliedmarketresearch.com this compound's role as a co-monomer is essential in producing these specialized textile coatings. atamanchemicals.comchemceed.com

This compound in Surfactants and Wetting Agents

This compound serves as a crucial chemical intermediate in the production of surfactants and wetting agents. atamanchemicals.comchemceed.com It is a key raw material for synthesizing certain types of surfactants, most notably dioctyl sodium sulfosuccinate (B1259242). alliedmarketresearch.com These surfactants find widespread use in various industrial and commercial applications due to their ability to lower surface tension. knowledge-sourcing.com

Synthesis of Anionic Surfactants (e.g., Sodium Dioctyl Sulfosuccinate)

The primary role of this compound in the surfactant industry is as a precursor for the synthesis of sodium dioctyl sulfosuccinate, a widely used anionic surfactant. atamanchemicals.comatamankimya.com The production process involves the reaction of this compound with sodium bisulfite. atamankimya.com In this reaction, the bisulfite anion adds across the double bond of the maleate molecule. atamankimya.com

The synthesis is typically a two-stage process. First, maleic anhydride (B1165640) is esterified with an alcohol like 2-ethylhexanol to produce this compound. atamankimya.com This is followed by the sulfonation of the this compound to yield sodium dioctyl sulfosuccinate. Various catalysts can be used for the initial esterification, including sulfuric acid or heterogeneous catalysts like Amberlyst-15, which can be recycled. solechem.eu The subsequent reaction with sodium bisulfite or sodium pyrosulfite results in the final surfactant product. chemicalbook.comgoogle.com

Chemical Compounds Mentioned

Chemical Name
2-ethylhexanol
Acrylates
This compound
Dioctyl sodium sulfosuccinate
Maleic anhydride
Polyvinyl acetate
Sodium bisulfite
Sodium pyrosulfite
Stearates
Styrene
Sulfuric acid
Vinyl acetate
Vinyl chloride

Other Emerging Industrial Applications

Beyond its primary roles, this compound (DOM) is utilized in a variety of other industrial applications, leveraging its unique chemical properties. These applications range from enhancing the performance of lubricants and oils to serving as a crucial component in paper manufacturing and as a versatile intermediate in chemical synthesis.

Paper Treatment Agents and Coatings

In the paper industry, this compound is employed as a treatment agent and in coatings. exportersindia.comatamanchemicals.comguidechem.com When copolymerized with monomers like vinyl acetate, it can form films that are highly resistant to humidity and ultraviolet light. chemexchemicals.com These properties are valuable for creating specialized paper products with enhanced durability and resistance to environmental factors. guidechem.comforemost-chem.com The copolymers can be used to create elastic paper treatment agents. guidechem.com

Application AreaFunction of this compoundResulting Property
Paper Treatment Co-monomer in coatingsEnhanced humidity and UV resistance chemexchemicals.com
Forms elastic treatment agentsImproved flexibility and durability guidechem.com

Chemical Intermediate in Organic Synthesis

This compound is a widely used chemical intermediate and building block for numerous chemical production processes. atamanchemicals.commylabchemicals.comsilverfernchemical.commarketresearch.com Its olefinic double bond allows for various addition reactions, making it a versatile precursor for a range of other chemicals. celanese.com It can be copolymerized with monomers such as vinyl acetate, vinyl chloride, acrylates, and styrene. vinayakchem.comatamanchemicals.com

A significant application of this compound as a chemical intermediate is in the production of succinic acid derivatives. atamanchemicals.comcelanese.comimcd.co.ukindiamart.com Through processes like hydrogenation or acetylation, the double bond in the maleate structure can be converted, yielding valuable intermediates such as dioctyl succinate. celanese.com These succinic acid derivatives have broad applications in many areas of organic chemistry. celanese.com For instance, DOM is a key intermediate in the production of the surfactant sodium dioctyl sulfosuccinate. atamanchemicals.com

Reaction TypeReactant(s)Product(s)
Hydrogenation / AcetylationThis compoundSuccinic acid derivatives (e.g., dioctyl succinate) celanese.com
SulfonationThis compoundSodium dioctyl sulfosuccinate atamanchemicals.com

Toxicological and Environmental Research on Dioctyl Maleate and Its Metabolites

Toxicological Profiles and Assessments

The toxicological profile of dioctyl maleate (B1232345) has been evaluated through numerous studies to determine its potential effects on human health. These assessments cover a range of endpoints, from acute toxicity to long-term effects such as reproductive and developmental toxicity.

Acute toxicity studies are designed to assess the immediate effects of a single, high-level exposure to a substance. For dioctyl maleate, these studies have been conducted using various routes of exposure, including oral and dermal.

Oral administration studies in rats have shown a high median lethal dose (LD50), indicating low acute toxicity by ingestion. The reported oral LD50 value for rats is 14,000 mg/kg. parchem.com Another study reported a similar oral LD50 in rats of 14,200 mg/kg. chemsrc.comaksci.com Dermal exposure studies in rabbits also indicate low acute toxicity, with a reported LD50 of 14,154 mg/kg. parchem.com Intraperitoneal administration in rats resulted in an LD50 greater than 5,000 mg/kg. parchem.com

Acute Toxicity of this compound

Test Species Route Result
LD50 Rat Oral 14,000 mg/kg parchem.com
LD50 Rat Oral 14,200 mg/kg chemsrc.comaksci.com
LD50 Rabbit Dermal 14,154 mg/kg parchem.com
LD50 Rat Intraperitoneal > 5,000 mg/kg parchem.com

Repeated dose toxicity studies are crucial for understanding the potential health effects of long-term exposure to a substance. These studies involve administering a substance to animals for an extended period, typically 28 or 90 days.

Due to a lack of extensive data on this compound itself, a weight of evidence approach is often applied, using data from structurally similar compounds like n-butyl maleate and dibutyl maleate. europa.eu Studies on these analogues have also pointed to the kidneys as a primary target organ. europa.eu

The primary target organs identified in repeated dose toxicity studies of this compound and its analogues are the kidneys and, to a lesser extent, the liver. europa.eufosterproducts.com

In a 28-day study with this compound, increased kidney weights and hypertrophy of the liver were observed in both male and female rats at a dose of 1000 mg/kg, although these findings were not supported by histopathology or clinical biochemistry. europa.eu

Studies on the analogue dibutyl maleate have provided more definitive evidence of kidney effects. A 90-day oral study in rats showed increased kidney weights in both sexes at 300 mg/kg/day. europa.eu These increased weights were associated with chronic progressive nephropathy (CPN), mineralization at the corticomedullary junction, tubular basophilia, and tubular ectasia. europa.eu Based on these persistent kidney findings, a Lowest Observed Adverse Effect Level (LOAEL) of 30 mg/kg/day was established for dibutyl maleate. europa.eueuropa.eu Chronic exposure to this compound may lead to chronic nephropathy and mineralization in the kidneys. sevron.co.uk

Genotoxicity and mutagenicity studies are conducted to assess the potential of a substance to cause genetic mutations or damage to chromosomes.

In vitro studies on this compound have shown no evidence of genotoxicity. industrialchemicals.gov.au A chromosome aberration test using this compound was negative. sevron.co.uk The combined data from in vitro tests on this compound, its metabolites, and structurally similar compounds like maleic acid and maleic anhydride (B1165640) suggest that this group of chemicals is not genotoxic. industrialchemicals.gov.au Based on this information, this compound is not expected to be mutagenic or carcinogenic. industrialchemicals.gov.auindustrialchemicals.gov.au

Reproductive and developmental toxicity studies evaluate the potential of a substance to interfere with reproduction or normal development.

A combined repeated dose toxicity study with a reproduction/developmental toxicity screening test (OECD TG 422) was conducted on this compound in rats. europa.euindustrialchemicals.gov.au In this study, the reproductive/developmental NOAEL was determined to be 1000 mg/kg/day. europa.eueuropa.eu Based on available data for this compound and related compounds, it is not expected to be harmful to the reproductive system. industrialchemicals.gov.aumakingcosmetics.com

However, due to the common metabolite 2-ethylhexanol (2-EH), which has shown developmental effects, some maleic acid esters are considered to have potential for developmental toxicity at high exposures. industrialchemicals.gov.au A read-across assessment with dibutyl maleate, a structurally similar substance, also showed no adverse effects on reproductive organs in a 90-day subchronic toxicity study. europa.eu Based on the available data, it is concluded that this compound is not a developmental or reproductive toxicant. europa.eu

Reproductive and Developmental Toxicity of this compound

Study Type Species Guideline NOAEL
Combined Repeated Dose and Repro/Devo Toxicity Screening Rat OECD 422 1000 mg/kg/day europa.eueuropa.eu

Studies have been conducted to assess the potential of this compound to cause skin irritation or to elicit an allergic skin reaction (sensitization).

In a maximization test conducted on guinea pigs according to OECD Test Guideline 406, this compound did not show sensitizing properties. parchem.com However, some studies have reported that this compound can cause mild skin irritation. parchem.commakingcosmetics.comark-chem.co.jp In rabbits, it produced mild skin irritation after 24 hours of exposure. parchem.com Some sources indicate it may cause skin irritation or eczema. makingcosmetics.com Eye irritation has also been reported as a potential effect. ark-chem.co.jptri-iso.com

Comparative Toxicology with Related Maleates (e.g., Diethylhexyl Maleate, Dibutyl Maleate)

The toxicological profiles of maleate esters, including this compound (DOM), are often evaluated in comparison to structurally similar compounds like diethylhexyl maleate (DEHM) and dibutyl maleate (DBM). These comparisons help in understanding the potential risks associated with this class of chemicals.

Animal studies have indicated that the primary target organs for the toxic effects of these maleate esters are the kidneys. europa.eu A 90-day oral study in rats using dibutyl maleate revealed significant systemic effects, specifically chronic progressive nephropathy (CPN) and mineralization in the kidneys. europa.eu Due to the chemical similarities among these alkyl diesters, data from DBM studies are often used to assess the potential toxicity of DOM. europa.eu In a 28-day study, this compound itself showed low toxicity, with the kidneys and liver being the main target organs. europa.eu

In studies on testicular cells, maleate derivatives have shown some level of toxicity. For instance, diethylhexyl maleate (DEHM) and dihexyl maleate (DHM) caused a significant decrease in the viability of MLTC-1 Leydig cells. mdpi.com this compound also reduced the viability of unstimulated MLTC-1 cells. mdpi.com Furthermore, maleate derivatives, in general, have been reported to negatively impact the survival and proliferation of Sertoli cell lines and testicular germ cells. nih.gov Specifically, diethyl maleate (DEM) significantly reduced both the number and size of spermatogonial stem cell clusters, indicating a decline in their population and reproductive capacity. nih.gov Dihexyl maleate (DHM) also showed a statistically significant negative effect on the cluster size of these stem cells. nih.gov

In contrast, when assessing skin irritation, this compound was found to be non-irritating in animal tests. sevron.co.uk

The following table summarizes the comparative toxicological findings for this compound and related compounds:

CompoundToxicological FindingSpecies/Cell LineReference
Dibutyl Maleate Chronic progressive nephropathy and kidney mineralization in a 90-day oral study.Rats europa.eu
This compound Low toxicity in a 28-day study, with kidneys and liver as target organs.Not specified europa.eu
Diethylhexyl Maleate Significant decrease in cell viability.MLTC-1 Leydig cells mdpi.com
Dihexyl Maleate Significant decrease in cell viability.MLTC-1 Leydig cells mdpi.com
This compound Reduced viability of unstimulated cells.MLTC-1 Leydig cells mdpi.com
Diethyl Maleate Significant reduction in spermatogonial stem cell cluster number and size.Spermatogonial stem cells nih.gov
Dihexyl Maleate Significant negative effect on spermatogonial stem cell cluster size.Spermatogonial stem cells nih.gov
This compound Not irritating to the skin.Animal data sevron.co.uk

Environmental Fate and Ecotoxicity

Persistence and Degradation in Various Environments

This compound is considered to be biodegradable. sevron.co.uk However, its persistence in the environment can be influenced by several factors, including the surrounding environmental conditions and the presence of specific microorganisms.

Biodegradation studies using the common soil bacterium Rhodococcus rhodocrous have provided valuable insights into the breakdown of maleate diesters. nih.gov Research has shown that maleates with unbranched side chains undergo acceptable rates of hydrolysis when exposed to this bacterium. nih.gov However, the degradation of this compound, which has a longer alkyl chain, can lead to the temporary buildup of its monoester metabolite. nih.gov This accumulation was observed to inhibit the growth of the bacteria, suggesting a potential for slower degradation under certain conditions. nih.gov The addition of an auxiliary carbon source, such as hexadecane, has been shown to improve the hydrolysis rates of these compounds. nih.gov

The molecular structure of maleate esters, particularly the length and branching of their alkyl chains, significantly influences their biodegradability. nih.gov Studies have demonstrated that maleates with linear (unbranched) alkyl chains are more readily biodegradable than their branched counterparts. nih.gov For example, di(2-ethylhexyl) maleate (DEHM), which has a branched structure, showed almost no degradation in studies with Rhodococcus rhodocrous, while maleates with unbranched chains were hydrolyzed at acceptable rates. nih.gov

Furthermore, the rate of biodegradation tends to decrease as the length of the alkyl chain increases. mcgill.ca While all straight-chained maleates were found to biodegrade without the accumulation of stable metabolites, the longest chains exhibited the slowest degradation rates. mcgill.ca

The following table summarizes the influence of structure on biodegradation:

Compound CharacteristicBiodegradation ImpactReference
Linear (unbranched) alkyl chains Acceptable hydrolysis rates. nih.gov
Branched alkyl chains (e.g., DEHM) Almost no degradation observed. nih.gov
Increasing alkyl chain length Slower biodegradation rates. mcgill.ca
Longest alkyl chain (e.g., DOM) Temporary buildup of monoester metabolite, leading to bacterial growth inhibition. nih.gov
Biodegradation Studies (e.g., with Rhodococcus rhodocrous)

Bioaccumulation Potential in Aquatic Organisms

This compound is considered to have a potential for bioaccumulation in aquatic organisms. ontosight.ai This is supported by its high octanol-water partition coefficient (log Pow) of 7.24, which indicates a tendency to accumulate in fatty tissues. sevron.co.uk The Stockholm Convention on Persistent Organic Pollutants uses a log Kow greater than 5 as one of the criteria for identifying substances with a high potential for bioaccumulation. pops.int

Potential Ecological Implications and Adverse Effects

This compound is classified as very toxic to aquatic life with long-lasting effects. sevron.co.ukparchem.com This indicates that its release into the environment could pose a significant hazard to aquatic ecosystems. gelest.com

Acute toxicity studies have shown varying effects on different aquatic organisms:

Fish: The 96-hour LC₅₀ for Zebra Fish (Brachydanio rerio) is greater than 100 mg/L. sevron.co.uk

Daphnia: The 48-hour EC₅₀ for Daphnia magna is 59.5 mg/L. sevron.co.uk

Algae: The 72-hour EC₅₀ for Green Algae (Pseudokirchneriella subcapitata) is greater than 0.62 mg/L. parchem.com

Bacteria: The 3-hour EC₅₀ for sludge treatment bacteria is greater than 1000 mg/L. parchem.com

These findings underscore the importance of proper handling and disposal of this compound to prevent its release into the environment and mitigate potential adverse ecological impacts. parchem.com

Environmental Monitoring and Regulation Efforts

Efforts to monitor and regulate this compound are influenced by its environmental persistence and potential effects on aquatic ecosystems. ontosight.ai While specific environmental monitoring programs solely targeting this compound are not extensively documented in the public domain, its status as a chemical used in industrial applications places it under the purview of broader chemical regulations.

Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) oversee the use and disposal of industrial chemicals to minimize environmental impact. ontosight.aiontosight.ai In Europe, this compound is subject to the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, which requires manufacturers and importers to provide data on the properties and uses of their substances. sevron.co.uk Under the Regulation (EC) No 1272/2008, this compound is classified for its potential to cause damage to organs through prolonged or repeated exposure. europa.eu

Regulatory frameworks are in place to manage the risks associated with industrial chemicals, including requirements for safe handling, storage, and disposal. ontosight.ai For instance, spillages or uncontrolled discharges of this compound into watercourses must be reported to the appropriate environmental agency. sevron.co.uk These regulations aim to protect human health and the environment from potential harm. ontosight.ai

The increasing focus on environmental safety has led to a shift towards phthalate-free and eco-friendly plasticizers, creating a more favorable market for alternatives like this compound. market.us This trend is driven by stringent environmental regulations on certain plasticizers, particularly those based on phthalates. market.us

Regulatory Framework Overview for this compound

Regulatory BodyRegulation/DirectiveKey Aspects
European Union Regulation (EC) No 1907/2006 (REACH)Registration, Evaluation, Authorisation and Restriction of Chemicals. sevron.co.uk
Regulation (EC) No 1272/2008 (CLP)Classification, Labelling and Packaging of substances and mixtures. sevron.co.uk this compound is classified as STOT-RE Category 2. europa.eu
Dangerous Substances Directive 67/548/EECFormer directive on the classification, packaging, and labelling of dangerous substances. sevron.co.uk
United States Toxic Substances Control Act (TSCA)Regulates the introduction of new or already existing chemicals.
New Zealand Environmental Protection Authority (EPA)Does not have an individual approval but may be used under an appropriate group standard. nih.gov

Hydrolysis Products and Their Systemic Toxicity

Upon absorption, this compound can be hydrolyzed into its constituent parts: maleic acid and 2-ethylhexanol (2-EH). industrialchemicals.gov.au The systemic toxicity of this compound is therefore influenced by the toxicological profiles of these hydrolysis products. industrialchemicals.gov.au

Maleic Acid as a Hydrolysis Product

Maleic acid is a dicarboxylic acid that can be formed from the hydrolysis of this compound. industrialchemicals.gov.au Systemic toxicity following exposure to maleic acid primarily targets the kidneys. industrialchemicals.gov.auepa.gov Repeated oral exposure in animal studies has been shown to induce renal changes. industrialchemicals.gov.au

While maleic acid itself can be an irritant, when used as a pH adjuster in cosmetic formulations, it is largely neutralized to form maleate salts, resulting in a low concentration of free maleic acid. nih.govcosmeticsinfo.org The toxicity of maleate salts is driven by the free maleate ion, with its effects being dependent on pH and the composition of the vehicle. industrialchemicals.gov.au

Summary of Maleic Acid Toxicity

EffectObservationSource
Target Organ Kidneys industrialchemicals.gov.auepa.gov
Local Effects Skin and eye irritation industrialchemicals.gov.au
Systemic Effects Renal changes upon repeated oral exposure industrialchemicals.gov.au

Alcohol Hydrolysis Products (e.g., 2-EH)

The other hydrolysis product of this compound is 2-ethylhexanol (2-EH), a branched eight-carbon alcohol. ontosight.aiindustrialchemicals.gov.au 2-EH exhibits low toxicity in animal models. wikipedia.org In studies on pregnant rats, 2-EH was not found to be developmentally toxic when applied dermally at levels that produced maternal toxicity. nih.gov No treatment-related increases in malformations were observed. nih.gov

However, 2-EH is considered a skin and eye irritant and can cause respiratory irritation if inhaled. basf.comfishersci.fr It is harmful if inhaled. basf.com Repeated dose toxicity studies in animals indicated that it may cause liver and kidney damage, though no substance-specific organ toxicity was observed. basf.com

Toxicity Profile of 2-Ethylhexanol (2-EH)

EndpointResult/ObservationSource
Acute Oral Toxicity (Rat) LD50: 3290 mg/kg fishersci.fr
Dermal Toxicity (Rabbit) LD50: >3000 mg/kg fishersci.fr
Inhalation Toxicity Harmful if inhaled; may cause respiratory irritation. basf.comfishersci.fr
Skin Irritation Causes skin irritation. basf.comfishersci.fr
Eye Irritation Causes serious eye irritation. basf.comfishersci.fr
Developmental Toxicity (Rat) No developmental toxicity observed via dermal route. nih.gov
Repeated Dose Toxicity May cause liver and kidney damage. basf.com

Analytical Chemistry and Characterization of Dioctyl Maleate

Spectroscopic Methods for Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of dioctyl maleate (B1232345) and quantifying its presence in various formulations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the composition of copolymers containing dioctyl maleate. cas.cz By analyzing the ¹H NMR spectrum, the molar ratios of the different monomer units within the polymer chain can be calculated. magritek.com

Table 1: Illustrative ¹H NMR Data for Copolymer Composition Analysis

Proton TypeTypical Chemical Shift (ppm)Monomer Assignment
Methine proton of VAc~4.8Vinyl Acetate (B1210297)
Methyl protons of VAc~2.0Vinyl Acetate
Methylene protons of DOM~4.1 (ester adjacent)This compound
Vinyl protons of DOM~6.2This compound

Note: This table is illustrative. Actual chemical shifts can vary based on the solvent and copolymer structure.

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule, thereby confirming the chemical structure of this compound. justdial.com The IR spectrum of DOM displays characteristic absorption bands that correspond to its specific molecular vibrations. chemicalbook.com

Key characteristic peaks for this compound include a strong absorption band for the carbonyl (C=O) stretching of the ester group, typically found in the region of 1720-1740 cm⁻¹. Another significant peak is associated with the carbon-carbon double bond (C=C) of the maleate moiety. The spectrum also shows strong C-H stretching vibrations from the two octyl alkyl chains. justdial.comchemicalbook.com

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

Functional GroupVibration TypeCharacteristic Absorption Range (cm⁻¹)
C=O (Ester)Stretching1720 - 1740
C=C (Alkene)Stretching1630 - 1680
C-O (Ester)Stretching1000 - 1300
C-H (Alkyl)Stretching2850 - 2960

Source: General IR spectroscopy principles applied to the structure of this compound.

Mass Spectrometry (MS) is a powerful analytical technique used for determining the molecular weight and elemental composition of a compound. nih.gov When coupled with Gas Chromatography (GC-MS), it becomes an effective tool for both identifying and quantifying this compound. nih.gov The mass spectrum of this compound is generated by ionizing the molecule and then separating the resulting fragments based on their mass-to-charge (m/z) ratio.

The analysis provides a unique fragmentation pattern that serves as a molecular fingerprint. nih.gov For this compound, with a molecular weight of 340.5 g/mol , the mass spectrum shows characteristic fragments resulting from the cleavage of the ester bonds and the alkyl chains. nih.gov

Table 3: Key Mass Spectrometry Data for this compound from GC-MS Analysis

ParameterValue
Molecular FormulaC₂₀H₃₆O₄
Molecular Weight340.5 g/mol
NIST Number404094
Top Peak (m/z)Data not available in snippets
2nd Highest Peak (m/z)Data not available in snippets
3rd Highest Peak (m/z)Data not available in snippets

Source: PubChem. nih.gov

Infrared (IR) Spectroscopy

Chromatographic Techniques for Purity and Composition Analysis

Chromatographic methods are essential for separating this compound from impurities and other components in a mixture, allowing for precise purity assessment and compositional analysis.

Gas Chromatography (GC) is a standard method for determining the purity of monomeric plasticizers like this compound, particularly for those with definitive boiling points and molecular weights under 1000 Daltons. en-standard.eu The technique separates volatile compounds based on their partitioning between a stationary phase in a column and a mobile gas phase. nih.gov

A specific GC method was established to determine di-2-ethylhexyl maleate (DOM) using a polar capillary column (PEG-20M) and a hydrogen flame ionization detector (FID). researchgate.net For quantitative analysis, an internal standard method, using dimethyl phthalate (B1215562), was employed. The method demonstrated good linearity with a correlation coefficient of 0.9993 in the concentration range of 10 mg/L to 1000 mg/L. researchgate.net The average recovery was between 96.98% and 100.26%, with a detection limit of 0.424 mg/L, indicating high accuracy and sensitivity. researchgate.net

Table 4: Gas Chromatography (GC) Method Parameters for this compound Analysis

ParameterSpecification
ColumnPEG-20M polar capillary column
DetectorHydrogen Flame Ionization Detector (FID)
Quantitative MethodInternal Standard (Dimethyl Phthalate)
Linearity Range10 - 1000 mg/L
Correlation Coefficient (R)0.9993
Average Recovery96.98% - 100.26%
Detection Limit0.424 mg/L

Source: ResearchGate. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds in a mixture. For compounds like this compound, a reverse-phase HPLC (RP-HPLC) method is often suitable. sielc.com

While a specific, detailed HPLC method for this compound was not found in the provided context, methods for similar compounds, such as dioctyltin (B90728) maleate and other maleate esters, offer a template for its analysis. sielc.comresearchgate.netresearchgate.net A typical RP-HPLC setup would involve a C18 or C8 column. researchgate.netresearchgate.net The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comresearchgate.net Detection is commonly performed using an ultraviolet (UV) detector. researchgate.net For instance, the analysis of dioctyltin maleate can be performed on a Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com This type of method is scalable and can be adapted for purity analysis and the isolation of impurities. sielc.com

Table 5: General High-Performance Liquid Chromatography (HPLC) Parameters for Maleate Esters

ParameterTypical Specification
ColumnReverse-phase C8 or C18
Mobile PhaseAcetonitrile/Methanol and aqueous buffer
DetectorUV-Vis
Quantitative MethodInternal or External Standard

Gas Chromatography (GC)

Advanced Characterization Techniques for Polymer Blends and Formulations

The incorporation of this compound into polymer systems necessitates sophisticated analytical methods to elucidate its effect on the final product's performance. These techniques provide insights into the material's properties at macroscopic and microscopic levels.

Atomic Force Microscopy (AFM) has emerged as a powerful tool for characterizing the surface and interfacial properties of pressure-sensitive adhesives (PSAs) containing this compound. tandfonline.compstc.org By operating in non-contact tapping mode, AFM can generate both topographical and phase images of the adhesive surface. pstc.org The phase images are particularly valuable as they reveal contrasts in viscoelasticity, friction, and adhesion at the nanoscale, providing a window into the compatibility and distribution of different components within the adhesive matrix. pstc.org

In studies of acrylic emulsion PSAs, AFM has been instrumental in visualizing the effects of this compound on the adhesive's nanostructure. tandfonline.com Research has shown that incorporating hydrophobic DOM into PSA formulations can significantly enhance peel and shear strength. tandfonline.com AFM analysis helps to understand how DOM, a hydrophobic monomer, is polymerized within the aqueous phase and how its presence influences the surface morphology and, consequently, the adhesive properties. tandfonline.com The technique can reveal the size, shape, and distribution of phase-separated domains, which is crucial for understanding the compatibility of DOM with the polymer matrix. pstc.org For instance, in tackified PSAs, AFM can visualize the distribution of tackifier domains and their stability, which directly impacts the adhesive's performance over time. pstc.org

A study on water-based PSAs synthesized via reversible addition-fragmentation chain transfer (RAFT) polymerization demonstrated that as the concentration of DOM increased, so did the shear strength, peel strength, and loop tack of the adhesive. tandfonline.com This improvement in adhesive properties is attributed to the successful incorporation of DOM, which can be visualized and correlated with surface morphology through AFM. tandfonline.com

Table 1: Influence of this compound (DOM) on Adhesive Properties

Property Effect of Increasing DOM Concentration
Shear Strength Increase tandfonline.com
Peel Strength Increase tandfonline.com

This table is based on findings from research on water-based pressure-sensitive adhesives. tandfonline.com

The viscoelastic properties of polymer systems containing this compound are critical to their performance, particularly in applications like pressure-sensitive adhesives and plasticized polymers. tandfonline.comgoogle.com Dynamic Mechanical Analysis (DMA) is a key technique used to measure these properties, providing a relationship between the polymer's structure and its performance. google.com DMA measures the material's response to both elastic and viscous stresses simultaneously, yielding important parameters such as the storage modulus (G'), loss modulus (G''), and loss tangent (tan δ). google.comresearchgate.net

For a material to be an effective pressure-sensitive adhesive, it must exhibit a specific viscoelastic profile. It needs to be soft enough to flow and create good contact with a substrate (low G') but also have sufficient internal strength to resist flow under stress (high G'). google.com The elastic modulus (G') for a suitable PSA should ideally be between 5×10⁴ and 2×10⁵ Pa at a frequency of 1 rad/s. google.com

The addition of this compound as a comonomer or plasticizer significantly influences these viscoelastic properties. In ethylene (B1197577) vinyl acetate-dioctyl maleate-2-ethylhexyl acrylate (B77674) interpolymers, rheometric evaluation of viscoelastic properties demonstrated clear differences in adhesive performance based on the method of DOM addition during polymerization. google.com Studies on poly(lactic acid) (PLA)/starch blends have also utilized DMA to understand the effect of DOM. scribd.com The storage modulus (E') and loss factor (tan δ) were shown to be dependent on the DOM concentration, indicating that DOM can act as both a compatibilizer and a plasticizer, altering the molecular mobility of the polymer chains. scribd.com

Table 2: Key Viscoelastic Parameters Measured by DMA

Parameter Description Relevance to Polymer Performance
Storage Modulus (G' or E') Represents the elastic response of the material; its ability to store energy. Indicates the stiffness and rigidity of the polymer. google.comscribd.com
Loss Modulus (G'' or E'') Represents the viscous response of the material; its ability to dissipate energy as heat. Relates to the material's ability to damp vibrations and absorb energy. researchgate.net

In the production of paints and adhesives, this compound is often used as a comonomer in emulsion polymerization. celanese.comgokemi.com The particle size and distribution of the resulting polymer latex are critical parameters that influence the stability, rheology, and film-forming properties of the emulsion. alfa-chemistry.comnih.gov

Techniques such as Dynamic Light Scattering (DLS) are employed to determine the particle size and particle size distribution of these emulsions. alfa-chemistry.com Research on vinyl acetate (VAc) copolymers has shown that the incorporation of this compound can lead to a reduction in particle size and a narrower particle size distribution, which contributes to enhanced latex stability. alfa-chemistry.com Stable emulsions are crucial for preventing issues like coagulation and ensuring a long shelf life.

The particle size distribution is a statistical representation of the frequency of particles of a certain size within a sample. microtrac.com It can be presented as a histogram or as cumulative values, with key parameters like d10, d50 (the median), and d90 used to characterize the distribution. microtrac.com For example, a d50 value indicates the particle size at which 50% of the sample is smaller. microtrac.com

A study comparing the effects of different maleic acid diesters on vinyl acetate emulsion polymers found that while both dibutyl maleate (DBM) and this compound (DOM) improved stability, DOM was slightly less efficient in this regard. alfa-chemistry.com Nevertheless, DOM-modified latexes maintained favorable rheological properties and resistance to environmental stresses like freeze-thaw cycles. alfa-chemistry.com The analysis of particle size is, therefore, a fundamental aspect of quality control and product development for emulsions containing this compound.

Table 3: Effect of this compound on Emulsion Properties

Property Effect of DOM Incorporation Analytical Technique
Particle Size Reduction alfa-chemistry.com Dynamic Light Scattering (DLS) alfa-chemistry.com
Particle Size Distribution Narrowing alfa-chemistry.com Dynamic Light Scattering (DLS) alfa-chemistry.com

This table is based on findings from a study on vinyl acetate emulsion polymers. alfa-chemistry.com

Viscoelasticity Measurements in Polymer Systems

Quality Control and Purity Assessment of Commercial this compound

The quality and purity of commercial-grade this compound are paramount to ensure consistent and optimal performance in its various applications. justdial.comjustdial.com Manufacturers adhere to stringent quality control measures, which involve regular testing of physical and chemical properties to ensure they meet industry specifications. justdial.com

Key quality considerations include:

Purity Levels: High purity is essential for predictable reaction kinetics and final product properties. justdial.comjustdial.com Commercial grades of this compound are available in different purity levels, such as 96% to 98% and >98%. market.us The 96% to 98% purity segment is often favored due to its balance of performance and cost-effectiveness. market.us Purity is typically determined using techniques like Gas Chromatography (GC).

Consistency: Reliable production processes are necessary to ensure lot-to-lot consistency in the quality of this compound. justdial.com

Physical and Chemical Properties: Regular testing of properties such as acid value, boiling point, and refractive index is conducted to ensure compliance with specifications. justdial.com For instance, a low acid value is desirable to prevent unwanted side reactions.

Regulatory Compliance: Adherence to local and international regulations regarding chemical safety and environmental impact is a critical aspect of quality control. justdial.com

Commercial this compound may contain small percentages of related compounds, such as fumaric acid di(2-ethylhexyl) ester and alkoxysuccinic acid di(2-ethylhexyl) ester. celanese.com It is also known that under the influence of heat and in the presence of acids or bases, this compound can isomerize to form the corresponding fumaric acid dialkyl ester. celanese.comgokemi.com These potential impurities and isomers are monitored through analytical techniques to maintain product quality.

Table 4: Typical Quality Control Parameters for Commercial this compound

Parameter Typical Specification Analytical Method
Purity (GC) >93.0% - >98.0% market.us Gas Chromatography (GC)
Appearance Colorless to Almost Colorless Clear Liquid Visual Inspection
Acid Value max. 0.1 Titration
Boiling Point 173 °C / 3 mmHg Distillation

Table of Mentioned Compounds

Compound Name
This compound
Succinic acid
Fumaric acid di(2-ethylhexyl) ester
Alkoxysuccinic acid di(2-ethylhexyl) ester
Vinyl acetate
Dibutyl maleate
Ethylene
2-Ethylhexyl acrylate
Poly(lactic acid)
Starch
Butyl acrylate
Acrylic acid
2-Hydroxy ethyl acrylate
Fumaric acid dialkyl ester
Potassium persulfate
Dibutyltin maleate
Dioctyl phthalate

Regulatory Science and Safety Assessment of Dioctyl Maleate

Global Regulatory Frameworks and Classifications (e.g., GHS, REACH, EPA)

The regulation of dioctyl maleate (B1232345) varies globally, with several key agencies establishing guidelines for its classification, labeling, and use.

Globally Harmonized System (GHS) of Classification and Labelling of Chemicals

The GHS provides a framework for the standardized classification and labeling of chemicals. According to the European Chemicals Agency (ECHA) C&L Inventory, the GHS classification for dioctyl maleate can vary depending on impurities and other factors. nih.gov A significant portion of notifications (74.2%) report that the chemical does not meet GHS hazard criteria. nih.gov However, for the remaining notifications, the following hazard statements are noted:

H373: May cause damage to organs (kidneys) through prolonged or repeated oral exposure. sevron.co.ukparchem.com

H410: Very toxic to aquatic life with long lasting effects. nih.govsevron.co.ukparchem.com

H413: May cause long lasting harmful effects to aquatic life. aksci.com

The corresponding precautionary statements include P273 (Avoid release to the environment), P391 (Collect spillage), and P501 (Dispose of contents/container to an approved waste disposal plant). nih.govparchem.comaksci.com

European Union: REACH

In the European Union, this compound is registered under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, with the registration number 01-2119524002-60-xxxx. sevron.co.uk Its registered uses include as a plasticizer, cross-linking agent, and intermediate. sevron.co.uk The European Chemicals Agency (ECHA) maintains a substance information portal for bis(2-ethylhexyl) maleate, providing details on its properties, classification, and regulatory status under REACH. europa.eu The substance is not classified as Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB) according to current EU criteria. sevron.co.uk

United States: Environmental Protection Agency (EPA)

In the United States, this compound is listed on the Toxic Substances Control Act (TSCA) inventory, meaning it is approved for commercial use in the country. aksci.com The EPA's Chemical Data Reporting (CDR) rule requires manufacturers and importers to report production and use information for substances like this compound. nih.gov The compound is also listed in the Code of Federal Regulations (40 CFR Part 180) as a component of films, binders, or adhesives, exempt from the requirement of a tolerance when used as an inert ingredient in pesticide formulations. govinfo.gov

Evaluation of Safety Profile for Consumer Products

This compound is used in various consumer products, including cosmetics and food packaging materials. Its safety in these applications is a key consideration for regulatory bodies and manufacturers.

In cosmetics, this compound functions as an emollient and solvent. nih.govatamanchemicals.com Safety assessments for dialkyl malates, a group of chemicals that includes this compound, have been conducted. For instance, the Cosmetic Ingredient Review (CIR) Expert Panel concluded that several dialkyl malates are safe as used in cosmetics, noting they are not dermal irritants or sensitizers at reported use concentrations. cir-safety.org While specific inhalation toxicity data for this compound may be limited, the panel noted that for similar dialkyl malates used in aerosolized products, the particle sizes are generally not in the respirable range. cir-safety.org

A significant area of study is the migration of this compound from food packaging into food. Research has detected its presence in printed cardboard boxes, likely as an unreacted starting material from emulsifiers used in water-based varnishes. researchgate.net Studies have shown that this compound can migrate from cardboard into dry foods, with concentrations reaching up to 1,500 µg/kg. researchgate.net This migration is influenced by factors such as storage time and the presence of a functional barrier like an aluminum layer. researchgate.net The potential for such migration underscores the importance of ongoing safety evaluations and the establishment of migration limits to protect consumers. researchgate.netfoodpackagingforum.orgmdpi.com

Research on Sustainable and Environmentally Friendly Alternatives

Growing environmental concerns and increasingly stringent regulations on certain chemical plasticizers have driven research into sustainable and eco-friendly alternatives. chemindigest.com The focus is on developing bio-based plasticizers from renewable resources that are biodegradable and have low toxicity. chemindigest.commdpi.com

Several classes of compounds have emerged as promising alternatives:

Epoxidized Vegetable Oils: Epoxidized soybean oil (ESBO) and epoxidized palm oil (EPO) are derived from renewable plant sources. pishrochem.commdpi.com They are biodegradable, have low volatility, and can enhance the thermal stability of polymers like PVC and polylactic acid (PLA). pishrochem.commdpi.comresearchgate.net Research shows that adding epoxidized vegetable oils can significantly improve the flexibility and elongation of bioplastics. mdpi.com

Citrate (B86180) Esters: Derived from citric acid, a naturally occurring substance, citrate esters such as triethyl citrate and acetyl tributyl citrate (ATBC) are considered safe for sensitive applications like food packaging, medical devices, and toys. chemindigest.compishrochem.comsemanticscholar.org They are known for their high plasticizing efficiency, biodegradability, and low toxicity. semanticscholar.orgpascalchem.com

Succinate Esters: These bio-based plasticizers, synthesized from renewable succinic acid, have been shown to be effective and less toxic alternatives to phthalates. nih.gov They exhibit good resistance to migration from the polymer matrix. nih.gov

Other Bio-based Plasticizers: Research also explores other options like glycerol (B35011) esters, isosorbide (B1672297) esters, and derivatives of castor oil and cardanol (B1251761) as potential green plasticizers. chemindigest.commdpi.com These alternatives aim to reduce reliance on petrochemicals and mitigate the environmental impact associated with traditional plasticizers. chemindigest.comcargill.com

Risk Assessment Methodologies and Environmental Hazard Profiling

The environmental risk assessment of this compound involves evaluating its potential hazards to aquatic and terrestrial ecosystems. This profiling is based on its physicochemical properties and ecotoxicity data.

Environmental Fate

Persistence and Degradability: this compound is considered to be biodegradable. sevron.co.uk

Bioaccumulation: The substance has a high partition coefficient (log Pow of 7.24), which suggests a potential for bioaccumulation. sevron.co.uk However, one source predicts it to have a low potential for bioaccumulation. tennantsdistribution.com

Mobility in Soil: this compound is predicted to have low mobility in soil. tennantsdistribution.com

Ecotoxicity Ecotoxicity studies are crucial for determining the environmental hazard profile. Data indicates that this compound is toxic to aquatic organisms. sevron.co.uk

Fish: The 96-hour LC₅₀ for Brachydanio rerio (Zebra Fish) is >100 mg/L. sevron.co.ukparchem.com

Aquatic Invertebrates: The 48-hour EC₅₀ for Daphnia magna is 59.5 mg/L. sevron.co.ukparchem.com

Algae: The 72-hour EC₅₀ for Pseudokirchneriella subcapitata is >100 mg/L. sevron.co.uk

Conclusion and Future Research Perspectives

Summary of Key Research Findings on Dioctyl Maleate (B1232345)

Dioctyl maleate (DOM) is a versatile organic compound primarily recognized for its role as a non-phthalate plasticizer, enhancing the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). ontosight.aiontosight.aimarketresearchfuture.comatamanchemicals.com It also functions as a co-monomer in polymerization reactions alongside substances like vinyl acetate (B1210297), vinyl chloride, and various acrylates to produce materials for adhesives, emulsion paints, and coatings. atamanchemicals.comresearchgate.netyeeyoung.co.krgokemi.comsolechem.eu Furthermore, DOM serves as a crucial chemical intermediate in the synthesis of other compounds, notably in the production of dioctyl sulfosuccinate (B1259242) (DOSS) surfactants. alliedmarketresearch.comalliedmarketresearch.com

Research into its application in pressure-sensitive adhesives has shown that increasing the concentration of DOM can lead to improved shear strength, peel strength, and loop tack. researchgate.net Comparative studies on plasticization efficiency have indicated that certain maleates, including DOM, can perform as effectively as, or even better than, traditional plasticizers like di(2-ethylhexyl) phthalate (B1215562) (DEHP). nih.govresearchgate.net

Biodegradation studies have revealed that the molecular structure of maleate esters significantly influences their environmental fate. nih.govresearchgate.net Maleates with linear, unbranched side chains exhibit acceptable rates of hydrolysis. nih.gov Conversely, branched isomers such as di(2-ethylhexyl) maleate (DEHM) demonstrate very slow degradation. nih.govresearchgate.net A notable finding is the potential for the temporary accumulation of the monoester metabolite during biodegradation, which in the case of this compound, can inhibit bacterial growth. nih.govresearchgate.net

Identification of Gaps in Current Academic Understanding

Despite its widespread use, there are significant gaps in the academic understanding of this compound. The complete environmental impact of DOM remains an area of active research, with some studies suggesting it may persist and accumulate in aquatic organisms. ontosight.aiontosight.ai A comprehensive understanding of its long-term ecological implications is still needed. ontosight.aiontosight.ai

Detailed toxicological data, especially concerning chronic exposure and carcinogenicity, is limited. sevron.co.uk Safety assessments often rely on a "weight of evidence" approach, using data from analogous compounds like dibutyl maleate due to the scarcity of specific long-term studies on this compound itself. europa.eu Safety data sheets have noted potential chronic kidney effects from prolonged ingestion, but carcinogenicity data remains unavailable. sevron.co.uk It has been stated that the full health hazards of the compound have not been completely investigated. atamanchemicals.com

While DOM is considered biodegradable, the precise mechanisms, the factors influencing degradation rates (such as the difference between linear and branched isomers), and the environmental impact of its metabolites are not fully elucidated. nih.govresearchgate.netmcgill.ca Furthermore, much of the published literature on pollution control and waste treatment for industrial organic chemicals is general, making it difficult to define the "best" or most appropriate management technologies specifically for this compound. epa.gov

Future Avenues for Research on this compound Synthesis, Applications, and Environmental Impact

Future research on this compound is essential to address the identified knowledge gaps and to promote its safe and sustainable use.

Synthesis: A primary focus for future research is the development of more sustainable and efficient manufacturing processes. marketreportanalytics.com This includes innovations aimed at improving product purity, reducing waste, and lowering the environmental footprint of production. marketresearchfuture.commarketreportanalytics.com

Applications: Exploration of new applications for DOM is a promising research avenue, particularly in the healthcare and pharmaceutical sectors. marketresearchfuture.com There is also a growing demand for customized DOM formulations tailored to specific end-user requirements, such as in high-performance water-based coatings and adhesives. marketresearchfuture.commarketreportanalytics.com Further investigation into its utility in advanced materials for the electronics and automotive industries, focusing on properties like thermal stability and dielectric performance, is warranted. researchandmarkets.com

Environmental Impact: Comprehensive, long-term studies are critically needed to fully understand the environmental fate and effects of this compound. ontosight.ai This includes more in-depth research on its persistence, bioaccumulation potential, and toxicity in various aquatic ecosystems. ontosight.aisevron.co.uk Detailed investigation into its biodegradation pathways, the factors that govern its degradation rate, and the behavior of its intermediate metabolites is crucial for accurate environmental risk assessment. nih.govresearchgate.net

Q & A

Q. What are the standard protocols for safely handling Dioctyl Maleate in laboratory settings?

this compound requires strict safety measures due to its skin and respiratory irritation potential (Category 3 skin irritation, Category 5 oral toxicity). Researchers must use nitrile gloves, chemical safety goggles, and lab coats. Work areas should maintain eyewash stations and avoid heat/sparks, as DOM is stable under recommended conditions but may decompose at elevated temperatures . Storage should be in cool, well-ventilated areas away from direct sunlight .

Q. What are the key physicochemical properties of this compound, and how are they characterized experimentally?

DOM (C20H36O4, MW 340.50 g/mol) has a log Pow of 7.24, indicating high lipophilicity. Characterization methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS) for purity analysis.
  • Nuclear Magnetic Resonance (NMR) for structural confirmation.
  • Thermogravimetric Analysis (TGA) to assess decomposition behavior (no specific decomposition temperature reported in current literature; further empirical testing required) .

Advanced Research Questions

Q. How can factorial design optimize experimental studies on DOM’s role in polymer blend modification?

Factorial design allows simultaneous testing of variables (e.g., DOM concentration, blending temperature) to identify interactions affecting polymer properties. For example, in polylactic acid (PLA) blends, DOM enhances flexibility. A 2^k factorial design (k = variables) can determine optimal DOM ratios and processing conditions (e.g., 5–15 wt% DOM, 160–180°C extrusion) to maximize tensile strength and thermal stability .

Q. How to resolve contradictions in reported thermal stability data for this compound?

Discrepancies in decomposition temperatures across studies may arise from varying experimental conditions (e.g., heating rates, atmospheric composition). Researchers should standardize protocols using Differential Scanning Calorimetry (DSC) and TGA under inert (N2) and oxidative (O2) atmospheres. Cross-referencing with accelerated aging studies (e.g., 70°C/75% RH for 30 days) can clarify DOM’s long-term stability .

Q. What methodologies are effective for synthesizing bio-based alternatives to this compound?

Bio-based DOM substitutes can be synthesized via esterification of maleic anhydride with bio-derived alcohols (e.g., 2-ethylhexanol from lignocellulosic biomass). Catalytic efficiency can be improved using lipases (e.g., Candida antarctica Lipase B) under solvent-free conditions. Characterization via Fourier-Transform Infrared Spectroscopy (FTIR) and High-Performance Liquid Chromatography (HPLC) ensures structural fidelity and purity .

Q. How to evaluate DOM’s suitability as an eco-friendly plasticizer under evolving regulatory frameworks?

DOM’s low acute toxicity (compared to restricted organotin compounds) makes it a candidate for sustainable plasticizers. Researchers should:

  • Conduct leaching tests (e.g., ISO 177:2021) to assess migration rates in PVC matrices.
  • Perform ecotoxicological assays (e.g., Daphnia magna acute toxicity) to verify compliance with EU REACH and Ecolabel standards .

Methodological Considerations

  • Data Contradiction Analysis : Use meta-analysis frameworks to compare DOM’s properties across peer-reviewed studies, highlighting methodological variances (e.g., purity grades, analytical techniques) .
  • Experimental Validation : Replicate critical studies under controlled conditions to establish reproducibility, particularly for thermal and mechanical properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.